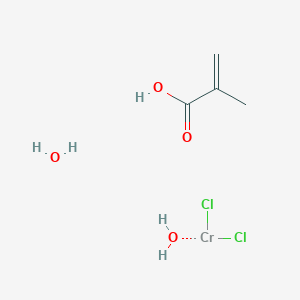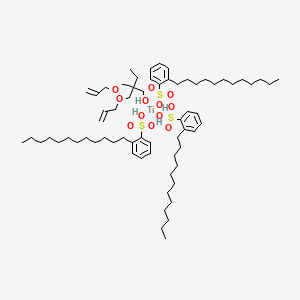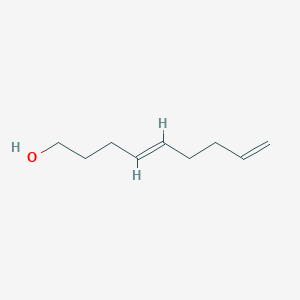
PARAFFIN
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Paraffin, also known as this compound wax, is a colorless or white, somewhat translucent, hard wax consisting of a mixture of solid straight-chain hydrocarbons . It is obtained from petroleum by dewaxing light lubricating oil stocks . This compound is used in candles, wax paper, polishes, cosmetics, and electrical insulators . It assists in extracting perfumes from flowers, forms a base for medical ointments, and supplies a waterproof coating for wood .
Synthesis Analysis
This compound-based nano-encapsulated phase change materials (NePCMs) were synthesized by the sol–gel process to improve thermal as well as phase change performance . Another study prepared this compound section–lauric acid (PS–LA) and this compound section–myristic acid (PS–MA) by melting blending this compound section with fatty acids .
Molecular Structure Analysis
The structure evolution and molecular motion of this compound can be analyzed from temperature-dependent absorption spectra and micrographs . Another study found that the crystal structures of this compound solid solutions can be determined by means of IR, Raman spectroscopy, SEM, and diffraction methods .
Chemical Reactions Analysis
This compound and titania (TiO2)-based nano-encapsulated phase change materials (NePCMs) were synthesized by the sol–gel process to improve thermal as well as phase change performance . Another study prepared this compound section–lauric acid (PS–LA) and this compound section–myristic acid (PS–MA) by melting blending this compound section with fatty acids .
Physical And Chemical Properties Analysis
This compound wax is mostly found as a white, odorless, tasteless, waxy solid, with a typical melting point between about 46 and 68 °C (115 and 154 °F), and a density of around 900 kg/m3 . It is insoluble in water, but soluble in ether, benzene, and certain esters . The main components of this compound are straight-chain alkanes (about 80% - 95%), a small amount of alkanes with individual branches and monocyclic alkanes with long side chains .
Mechanism of Action
Safety and Hazards
Paraffin is highly flammable and can lead to fires originating from malfunctioning this compound appliances . Inhaling this compound in large amounts can irritate the eyes, nose, and throat. It can also cause headaches, nausea, and dizziness . Furthermore, it can cause respiratory problems, such as asthma and bronchitis . Prolonged exposure to this compound can even cause death .
properties
CAS RN |
64771-71-7 |
|---|---|
Molecular Weight |
0 |
synonyms |
WASTE MINERAL OIL; MINERAL OIL EXTRA HEAVY; MINERAL OIL, WHITE, HEAVY; MINERAL OIL, WHITE; MINERAL OIL STANDARD MIXTURE TYPE A AND B; MINERAL OIL MEDIUM; MINERAL OIL, LIGHT, NO 5; MINERAL OIL, LIGHT |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





